

Physical and chemical properties of (S,S)-Ethylduphos

Author: BenchChem Technical Support Team. Date: December 2025



(S,S)-Ethyl-duphos: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S,S)-Ethyl-duphos, with the IUPAC name 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene, is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. This technical guide provides a detailed overview of its physical and chemical properties, synthesis, and applications, with a focus on its role in the development of chiral pharmaceuticals.

Core Physical and Chemical Properties

(S,S)-Ethyl-duphos is a C2-symmetric ligand, a key feature that contributes to its high enantioselectivity in metal-catalyzed reactions. It is commercially available and widely used in academic and industrial research.



Property	Value	Source
Molecular Formula	C22H36P2	[1][2]
Molecular Weight	362.47 g/mol	[1][2]
CAS Number	136779-28-7	[1][2]
Appearance	Not specified for the free ligand; rhodium complexes are typically orange to red crystalline solids.	
Density	1.010 g/mL at 25 °C	[1]
Refractive Index	n20/D 1.581	[1]
Melting Point	Not specified for the free ligand.	
Boiling Point	Not specified for the free ligand.	
Specific Rotation	Not specified for the free ligand.	
Solubility	Soluble in common organic solvents such as tetrahydrofuran (THF) and methylene chloride.	[3]

Spectroscopic Data

Detailed spectroscopic data for the free (S,S)-Ethyl-duphos ligand is not readily available in the public domain. However, NMR spectroscopy is a crucial tool for characterizing the ligand and its metal complexes. The ³¹P NMR spectrum of the rhodium complex, for instance, shows a characteristic signal at approximately 69.7 ppm with a rhodium-phosphorus coupling constant (JRh–P) of 147 Hz in CDCl₃.[3]

Synthesis



The synthesis of (S,S)-Ethyl-duphos is a multi-step process that begins with a chiral diol precursor, (3S,6S)-octane-3,6-diol. This precursor establishes the stereochemistry of the final ligand.

Experimental Protocol: Synthesis of (S,S)-Ethyl-duphos

While a detailed, publicly available protocol for the synthesis of (S,S)-Ethyl-duphos is scarce, the general methodology involves the following key transformations. This protocol is a representative example based on the synthesis of similar phospholane ligands.

Step 1: Synthesis of (3S,6S)-octane-3,6-diol. This chiral diol can be prepared through various methods, including asymmetric dihydroxylation of the corresponding alkene or resolution of a racemic mixture.

Step 2: Conversion of the diol to a cyclic sulfate. The chiral diol is reacted with a sulfating agent, such as thionyl chloride followed by oxidation, to form a cyclic sulfate. This activates the hydroxyl groups for the subsequent nucleophilic substitution.

Step 3: Reaction with a phosphine source. The cyclic sulfate is then reacted with a source of phosphorus, typically a primary phosphine or a phosphide, in the presence of a strong base. This step forms the phospholane rings with the desired stereochemistry.

Step 4: Formation of the diphosphine ligand. Two equivalents of the resulting phospholane are coupled to a 1,2-dihalobenzene, typically 1,2-dichlorobenzene or 1,2-dibromobenzene, via a metal-catalyzed cross-coupling reaction to yield the final (S,S)-Ethyl-duphos ligand.

Step 5: Purification. The final product is purified using standard techniques such as column chromatography and recrystallization.

A simplified workflow for the synthesis of (S,S)-Ethyl-duphos.

Asymmetric Catalysis

(S,S)-Ethyl-duphos is a privileged ligand for a wide range of asymmetric catalytic reactions, most notably the hydrogenation of prochiral enamides to produce chiral amino acids and other valuable building blocks for the pharmaceutical industry.[4] When complexed with a transition metal, typically rhodium, it forms a highly active and enantioselective catalyst.



Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)- α -acetamidocinnamate

This protocol describes a typical procedure for the rhodium-catalyzed asymmetric hydrogenation of an enamide substrate using (S,S)-Ethyl-duphos.

Materials:

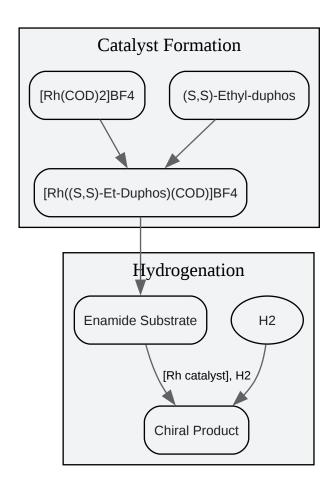
- [Rh(COD)2]BF4 (precatalyst)
- (S,S)-Ethyl-duphos (ligand)
- Methyl (Z)-α-acetamidocinnamate (substrate)
- Methanol (solvent, degassed)
- Hydrogen gas (high purity)
- Autoclave or a similar high-pressure reactor

Procedure:

- Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, a solution of [Rh(COD)₂]BF₄ and (S,S)-Ethyl-duphos (typically in a 1:1.1 molar ratio) in methanol is prepared. The mixture is stirred at room temperature for approximately 15-30 minutes to allow for the formation of the active catalyst complex.
- Reaction Setup: The substrate, methyl (Z)-α-acetamidocinnamate, is dissolved in degassed methanol in the autoclave. The prepared catalyst solution is then transferred to the autoclave.
- Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then
 pressurized to the desired hydrogen pressure (e.g., 3 atm). The reaction mixture is stirred
 vigorously at a controlled temperature (e.g., room temperature) for a specified time (e.g., 2436 hours).



Work-up and Analysis: After the reaction is complete, the autoclave is carefully
depressurized. The solvent is removed under reduced pressure. The enantiomeric excess
(ee) of the product, N-acetyl-D-phenylalanine methyl ester, is determined by chiral HPLC or
GC analysis. The yield is determined after purification, typically by column chromatography.



Click to download full resolution via product page

Workflow for asymmetric hydrogenation of an enamide.

Safety and Handling

(S,S)-Ethyl-duphos is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

Recommended Handling Precautions:

Work in a well-ventilated area, preferably in a fume hood.



- Wear appropriate personal protective equipment (PPE), including safety goggles, chemicalresistant gloves (e.g., nitrile), and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Keep away from oxidizing agents.

Conclusion

(S,S)-Ethyl-duphos has established itself as a highly effective and versatile chiral ligand in asymmetric catalysis. Its robust performance, particularly in the synthesis of chiral amines and amino acids, has made it an invaluable tool for researchers in academia and the pharmaceutical industry. Understanding its physical and chemical properties, along with proper handling and application, is crucial for its successful implementation in the development of new and improved synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1,2-Bis (2S,5S)-2,5-diethylphospholano benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate 142184-30-3 [sigmaaldrich.com]
- 2. (+)-1,2-双[(2S,5S)-2,5-二乙基膦烷基]苯 Namena purity | Sigma-Aldrich [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. (S,S)-Et-DUPHOS-Rh | C30H48BF4P2Rh- | CID 72764516 PubChem [pubchem.ncbi.nlm.nih.gov]





BENCH

- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of (S,S)-Ethyl-duphos]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141009#physical-and-chemical-properties-of-s-s-ethyl-duphos]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com